

Analytical methods for 4-Chloro-2-(trifluoromethyl)benzamide characterization

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Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)benzamide

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An In-Depth Guide to the Analytical Characterization of **4-Chloro-2-(trifluoromethyl)benzamide**

Authored by a Senior Application Scientist

Introduction

4-Chloro-2-(trifluoromethyl)benzamide is a halogenated aromatic amide that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a chloro group and a trifluoromethyl group, imparts specific chemical properties that necessitate robust and precise analytical methods for its characterization. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation, purity assessment, and quality control of **4-Chloro-2-(trifluoromethyl)benzamide**. The methodologies described herein are designed for researchers, scientists, and professionals in drug development and chemical manufacturing, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Chloro-2-(trifluoromethyl)benzamide** is fundamental to the development of appropriate analytical

methods. These properties influence solubility, chromatographic behavior, and spectroscopic responses.

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClF ₃ NO	[1]
Molecular Weight	223.58 g/mol	[1]
Appearance	Solid	[1]
InChI Code	1S/C8H5ClF3NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14)	[1]
Storage	Sealed in dry, room temperature	[1]

Part 1: Structural Elucidation and Confirmation

Confirming the chemical identity of **4-Chloro-2-(trifluoromethyl)benzamide** is the primary step in its characterization. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For **4-Chloro-2-(trifluoromethyl)benzamide**, ¹H, ¹³C, and ¹⁹F NMR are essential.

[2]

Causality behind Experimental Choices:

- **Solvent Selection:** Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. DMSO-d₆ is often preferred for amides due to its ability to solubilize the compound and resolve the amide proton signals, which might otherwise exchange too rapidly.
- **Spectrometer Frequency:** A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex

splitting patterns of the aromatic protons.[2]

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Expected Signals: The aromatic region will show distinct multiplets for the three protons on the benzene ring. The amide protons (NH₂) will typically appear as a broad singlet.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Expected Signals: Expect eight distinct carbon signals, including the carbonyl carbon of the amide, the carbon bearing the CF₃ group, and the six aromatic carbons. The CF₃ group will cause a characteristic quartet splitting of the carbon to which it is attached due to ¹JCF coupling.[3]
- ¹⁹F NMR Acquisition:
 - Acquire a proton-decoupled ¹⁹F NMR spectrum.
 - Expected Signals: A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of an aromatic CF₃ group.[4][5]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound due to its likely volatility and thermal stability.

Causality behind Experimental Choices:

- **Ionization Method:** Electron Ionization (EI) is a standard choice for GC-MS as it produces a characteristic and reproducible fragmentation pattern that can be compared to spectral libraries.
- **GC Column:** A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally effective for separating a wide range of aromatic compounds. [\[6\]](#)

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
- **GC Conditions:**
 - **Injector:** Splitless mode at 250°C.
 - **Column:** 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
 - **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
 - **Oven Program:** Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- **MS Conditions:**
 - **Ion Source:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 400.
 - **Data Analysis:** Look for the molecular ion peak (M^+) and the isotopic pattern characteristic of a molecule containing one chlorine atom (M^+ and $M+2$ in an approximate 3:1 ratio). Analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For **4-Chloro-2-(trifluoromethyl)benzamide**, this technique will confirm the presence of the amide

group and the aromatic ring.^[7]

Causality behind Experimental Choices:

- Sampling Technique: Attenuated Total Reflectance (ATR) is a simple and rapid method for solid samples, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared.

Experimental Protocol: FTIR Analysis

- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands.
 - N-H Stretching: Two bands in the region of 3400-3100 cm^{-1} are characteristic of the primary amide NH_2 group.^[7]
 - C=O Stretching (Amide I): A strong absorption band around 1680-1630 cm^{-1} .^[7]
 - N-H Bending (Amide II): A band around 1650-1580 cm^{-1} .
 - C-F Stretching: Strong absorptions in the region of 1350-1100 cm^{-1} .
 - Aromatic C=C Stretching: Bands in the 1600-1450 cm^{-1} region.
 - C-Cl Stretching: A band in the 800-600 cm^{-1} region.

Part 2: Purity Determination and Impurity Profiling

Assessing the purity of **4-Chloro-2-(trifluoromethyl)benzamide** and identifying any potential impurities is critical for its use in further synthesis, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

A well-developed, stability-indicating HPLC method can separate the main compound from its impurities and degradation products.

Causality behind Experimental Choices:

- **Column:** A C18 reversed-phase column is a versatile and robust choice for the separation of moderately polar aromatic compounds.
- **Mobile Phase:** A mixture of acetonitrile (or methanol) and water is a common mobile phase for reversed-phase chromatography. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.^[8]
- **Detection:** UV detection is suitable as the aromatic ring of the compound will absorb UV light. The detection wavelength should be set at the absorption maximum (λ_{max}) for optimal sensitivity.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

- **Instrumentation:** An HPLC system with a UV detector.
- **Chromatographic Conditions:**
 - **Column:** C18, 4.6 x 150 mm, 5 μm particle size.
 - **Mobile Phase A:** 0.1% Trifluoroacetic acid in Water.
 - **Mobile Phase B:** 0.1% Trifluoroacetic acid in Acetonitrile.
 - **Gradient:**

Time (min)	%A	%B
0	70	30
20	20	80
25	20	80
26	70	30

| 30 | 70 | 30 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm (or λ_{max} determined by UV scan).
- Injection Volume: 10 μL .
- Sample Preparation:
 - Accurately prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water (e.g., 1 mg/mL).
 - Further dilute to a working concentration (e.g., 0.1 mg/mL).
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of the main peak as a percentage of the total peak area.
 - Identify and quantify any impurities relative to the main peak.

Part 3: Analytical Method Validation

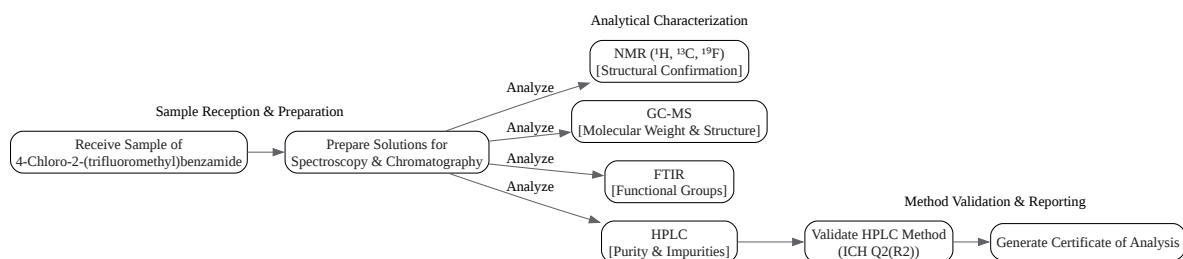
To ensure that the analytical methods are reliable and suitable for their intended purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).^{[9][10]} The HPLC method described above should be subjected to a full validation.

Validation Parameters and Procedures^{[11][12]}

Parameter	Purpose	Protocol Summary	Acceptance Criteria (Typical)
Specificity	To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.[9]	Analyze blank, placebo (if applicable), analyte, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).	The main peak should be free from interference from other components. Peak purity should be confirmed by a photodiode array (PDA) detector.
Linearity	To demonstrate a direct proportional relationship between concentration and detector response over a defined range. [9]	Prepare at least five concentrations of a reference standard spanning the expected range (e.g., 50-150% of the target concentration). Plot the peak area vs. concentration and perform a linear regression analysis.	Correlation coefficient (r^2) ≥ 0.99 .
Accuracy	To determine the closeness of the measured value to the true value.[9]	Analyze samples with known concentrations of the analyte (e.g., by spiking a blank matrix at three concentration levels, with three replicates each).	Percent recovery should be within 98.0% to 102.0%.
Precision	To assess the degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision	Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the	Relative Standard Deviation (RSD) $\leq 2.0\%$.

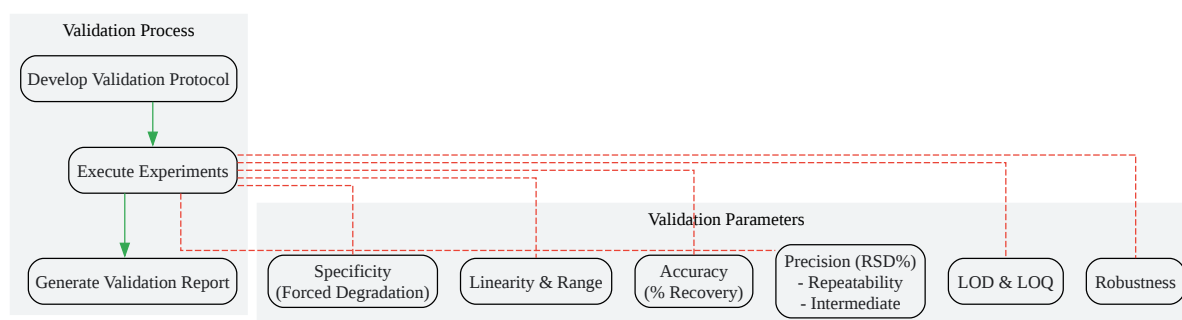
	(inter-day, different analysts/equipment). [9]	analysis on a different day with a different analyst.	
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantified.	Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.	
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.	
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. [11]	Systematically vary parameters such as mobile phase composition ($\pm 2\%$), pH (± 0.2 units), column temperature ($\pm 5^\circ\text{C}$), and flow rate ($\pm 10\%$).	System suitability parameters should remain within acceptable limits.

Part 4: Visualization of Workflows



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Caption: Overall analytical workflow for the characterization of **4-Chloro-2-(trifluoromethyl)benzamide**.



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Caption: Workflow for HPLC method validation according to ICH guidelines.

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